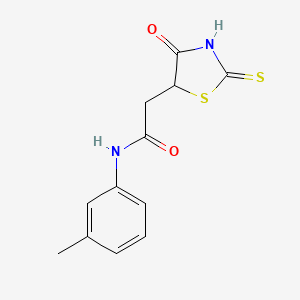

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide

描述

This compound features a 1,3-thiazolidin-4-one core substituted with a mercapto group at position 2 and an acetamide moiety linked to a meta-methylphenyl group. Its molecular formula is C₁₂H₁₃N₂O₂S₂ (molecular weight: 296.4 g/mol) . The 3-methylphenyl substituent introduces steric and electronic effects, distinguishing it from analogs with other aryl groups.

属性

IUPAC Name |

N-(3-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-7-3-2-4-8(5-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXSRAZEMJTTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic or basic conditions.

Acylation: The thiazole intermediate is then acylated with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group (C=O) can be reduced to form alcohols.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazoles.

科学研究应用

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Biochemical Research Applications

- Proteomics Research :

- Cell Signaling Studies :

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

In vitro studies showed that treatment with this compound led to increased apoptosis in breast cancer cell lines. Flow cytometry analysis indicated a significant increase in the sub-G1 phase population, suggesting enhanced cell death.

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The mercapto group may form covalent bonds with cysteine residues in proteins, affecting their activity.

相似化合物的比较

Structural Features and Substituent Effects

The following table compares key structural attributes:

| Compound Name | Molecular Formula | Substituents on Aryl Group | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₃N₂O₂S₂ | 3-methylphenyl | 296.4 | 2-mercapto, 4-oxo-thiazolidine, acetamide |

| N-(4-Nitrophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide | C₁₁H₁₀N₃O₄S₂ | 4-nitrophenyl | 312.35 | Nitro (electron-withdrawing) |

| N-(4-Bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide | C₁₁H₉BrN₂O₂S₂ | 4-bromophenyl | 345.24 | Bromo (halogen) |

| N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide | C₁₃H₁₅N₂O₃S₂ | 4-ethoxyphenyl | 309.39 | Ethoxy (electron-donating) |

| N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide | C₁₁H₁₀ClN₂O₂S₂ | 3-chlorophenyl | 308.81 | Chloro (meta-substituted) |

Key Observations :

Tautomerism and Spectral Data

Evidence indicates that thiazolidin-4-one derivatives often exist as tautomeric mixtures. For example:

- 3c-I/3c-A: A 1:1 tautomeric equilibrium between imino (3c-I) and amino (3c-A) forms was observed in N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide .

- 3a-I/3a-A : Similar tautomerism (1:1 ratio) was reported for N-phenyl derivatives .

The target compound likely exhibits analogous tautomerism, influencing its NMR spectra (e.g., splitting of NH or SH signals) and reactivity.

Key Observations :

Physicochemical Properties

- Hydrogen Bonding : The 2-mercapto and 4-oxo groups participate in hydrogen bonding, influencing crystal packing. Meta-substituted trichloroacetamides () exhibit distinct solid-state geometries due to substituent electronic effects.

- Melting Points : Halogenated analogs (e.g., bromophenyl: 345.24 g/mol) likely have higher melting points than the target compound due to increased molecular symmetry and intermolecular forces .

生物活性

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound can be represented by the following structure:

Key Features:

- Contains a thiazole moiety linked to a methylphenylacetamide.

- The presence of the mercapto group contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 20–25 |

| Staphylococcus aureus | 15–20 |

| Candida albicans | 20–25 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <10 |

| Jurkat T cells | 1.61 ± 1.92 |

The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring enhance cytotoxicity, particularly when electron-donating groups are present .

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of several key enzymes. The biological activity of 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide includes:

- Acyl Coenzyme A Cholesterol Acyltransferase - Implicated in lipid metabolism.

- Monoamine Oxidase - Related to neurotransmitter degradation.

- Heat Shock Protein 90 - Involved in protein folding and stability.

These inhibitory effects suggest potential applications in treating metabolic disorders and neurodegenerative diseases .

Case Studies

Several studies have explored the pharmacological profiles of thiazole derivatives:

- Study on Antimicrobial Activity : A series of thiazole compounds were synthesized and screened for antimicrobial activity. Results indicated that derivatives with specific substituents showed enhanced efficacy against Candida species and E. coli .

- Anticancer Research : A recent investigation into a related thiazole derivative demonstrated significant apoptosis induction in cancer cell lines, emphasizing the role of structural modifications in enhancing therapeutic potential .

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide?

The compound can be synthesized via a multi-step approach:

- Thiazole ring formation : React 2-amino-5-aryl-thiazole intermediates with chloroacetyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) in solvents like DMF or dioxane under reflux .

- Acetamide coupling : Introduce the 3-methylphenyl group via nucleophilic substitution or amidation reactions. Monitor reaction progress using TLC, and purify via recrystallization (ethanol-DMF mixtures) or column chromatography .

- Optimization : Adjust stoichiometry (1:1–1.5 molar ratios) and reaction time (4–12 hours) based on intermediate stability .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- NMR spectroscopy : Confirm regiochemistry of the thiazole ring and acetamide linkage using ¹H/¹³C NMR .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemical ambiguities in the 4,5-dihydrothiazol-4-one moiety, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of thiazole-acetamide derivatives?

- Controlled experimental design : Use randomized block designs with split plots to account for variables like cell line heterogeneity, dosage, and exposure time .

- Statistical validation : Apply ANOVA or multivariate regression to isolate confounding factors (e.g., solvent residues in in vitro assays) .

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on bioactivity to identify pharmacophores .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes linked to hypoglycemic activity) .

- ADMET prediction : Employ tools like SwissADME to assess permeability, CYP450 inhibition, and hepatotoxicity .

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .

Q. How should in vivo efficacy studies be designed to minimize interspecies variability?

- Dose-ranging studies : Start with 10–100 mg/kg oral doses in rodent models, adjusting based on bioavailability data from HPLC plasma analysis .

- Pharmacodynamic markers : Measure biomarkers like blood glucose (for hypoglycemic activity) or TNF-α levels (for anti-inflammatory effects) .

- Toxicity screening : Conduct histopathology and serum biochemistry (ALT, AST) after 28-day repeated-dose studies .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing thiazole-acetamide derivatives?

- Standardized conditions : Use anhydrous solvents, inert atmospheres (N₂/Ar), and controlled temperatures (±2°C) during critical steps .

- Quality control : Validate intermediates via melting point analysis and HPLC purity checks (>95%) .

- Cross-lab validation : Share synthetic protocols with independent labs to confirm yield and purity reproducibility .

Q. How can degradation products be identified during stability studies?

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions .

- LC-MS analysis : Track degradation pathways (e.g., hydrolysis of the thiazole ring) and identify byproducts using high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。